2-(6-chloro-1H-benzimidazol-2-yl)guanidine
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-(6-chloro-1H-benzimidazol-2-yl)guanidine” is C8H8ClN5 . It has a molecular weight of 209.63600 g/mol . The exact mass and complexity rating of the compound are unknown.Physical And Chemical Properties Analysis
The compound has a density of 1.72 . The boiling point, melting point, and flash point are not available . The compound has a LogP value of 2.39470, indicating its lipophilicity .Scientific Research Applications
Viral Inhibition and Cellular Effects
- Cytopathology in Poliovirus-Infected Cells : 2-(6-chloro-1H-benzimidazol-2-yl)guanidine shows potential in studying the relationship between lysosomal enzyme release and the development of poliovirus-induced cytopathic effect in HEp-2 cells (Guskey et al., 1970).
- Comparative Antiviral Effects : This compound has been compared with other antiviral agents like LY-122771-72 and HBB in vitro and in vivo, demonstrating its potential in antiviral research (Herrmann et al., 1981).
Anthelmintic Applications
- As an Anthelmintic Agent : Synthesized compounds containing 2-(6-chloro-1H-benzimidazol-2-yl)guanidine have shown moderate to good anthelmintic activity, particularly against South Indian adult earthworms, highlighting its application in parasitology (Shivakumar et al., 2018).
Enzyme Inhibition Studies
- Targeting Nonstructural Protein 2C in Enteroviruses : This chemical has been used to study the inhibition of viral RNA replication by affecting the nonstructural protein 2C in enteroviruses (De Palma et al., 2008).
Anti-inflammatory and Analgesic Properties
- In Anti-inflammatory and Analgesic Research : Derivatives of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine have been evaluated for their potential anti-inflammatory and analgesic activities, comparing them with other known compounds (Taniguchi et al., 1993).
Organocatalysis
- As a Bifunctional Organocatalyst : This compound has been used in the design of bifunctional organocatalysts for enantioselective reactions, demonstrating its utility in synthetic chemistry (Nájera & Yus, 2015).
Hypoglycemic Potential
- In Diabetes Research : Cyclic guanidine derivatives, including those related to 2-(6-chloro-1H-benzimidazol-2-yl)guanidine, have been investigated for their hypoglycemic effects, indicating potential applications in diabetes treatment (Spasov et al., 2017).
Antileishmanial Activity
- Antileishmanial Agent Development : The compound has been involved in the synthesis of pyrimidine derivatives tested for antileishmanial activity, contributing to research on treatments for leishmaniasis (Patle et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-4-1-2-5-6(3-4)13-8(12-5)14-7(10)11/h1-3H,(H5,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYPQHGXCVZZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328222 | |
Record name | 2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |
CAS RN |
70590-32-8 | |
Record name | 2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-2-GUANIDINOBENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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